rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine
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Overview
Description
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) is a complex organic compound featuring a pyrrolidine ring substituted with dimethylmethanamine groups
Preparation Methods
The synthesis of 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrolidine derivatives with dimethylmethanamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylmethanamine groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. Specific pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds to 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) include other pyrrolidine derivatives and dimethylmethanamine-substituted compounds. What sets this compound apart is its unique stereochemistry and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Conclusion
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) is a compound of significant interest due to its versatile applications and unique properties
Properties
Molecular Formula |
C10H23N3 |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(3S,4S)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-9-5-11-6-10(9)8-13(3)4/h9-11H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
LCPDRGOLBARZTM-UWVGGRQHSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CNC[C@H]1CN(C)C |
Canonical SMILES |
CN(C)CC1CNCC1CN(C)C |
Origin of Product |
United States |
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